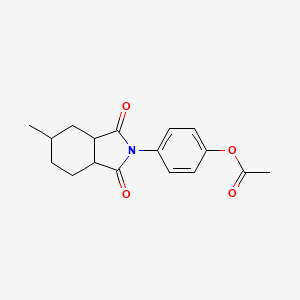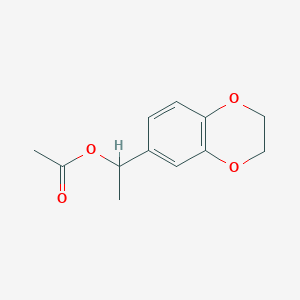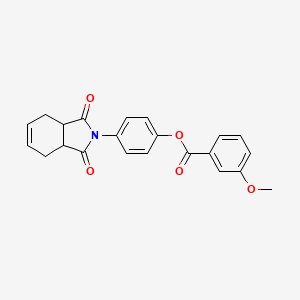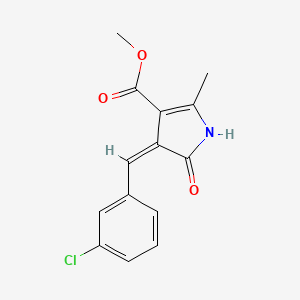
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that has shown promise in the treatment of cancer. It was first synthesized in 2006 by researchers at the University of Queensland, Australia. Since then, it has been the subject of numerous studies exploring its potential as a cancer therapy.
Applications De Recherche Scientifique
Optical Storage Applications
A study by Meng et al. (1996) discussed the synthesis and application of nitrophenyl compounds similar to the specified chemical in creating azo polymers for reversible optical storage. These polymers exhibit photoinduced birefringence, allowing for the storage and erasure of optical data. The cooperative motion of polar side groups in amorphous polymers is key to this application, offering insights into the development of high-density optical storage materials (Meng, Natansohn, Barrett, & Rochon, 1996).
Organic Synthesis and Natural Product Derivation
Research by Zimmer et al. (1992) focused on synthesizing key building blocks for natural products from compounds including nitrophenyl esters. The work outlines methods for transforming intermediate compounds into precursors for bioactive molecules, demonstrating the relevance of such chemicals in synthesizing complex organic molecules (Zimmer, Collas, Roth, & Reissig, 1992).
Material Corrosion Inhibition
Kalia et al. (2020) investigated oxadiazole derivatives for their efficiency in preventing steel corrosion, a process potentially relevant to the application of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate derivatives. Their work demonstrates how such compounds can serve as effective corrosion inhibitors, highlighting the importance of chemical modifications for enhancing material durability (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Catalytic Activity in Organic Reactions
The synthesis and characterization of metal phthalocyanine complexes, as detailed by Saka et al. (2013), reveal the catalytic potential of such compounds in the oxidation of organic substrates like cyclohexene. These complexes, derived from processes involving nitrophenyl compounds, underscore the utility of these materials in catalysis and organic synthesis enhancements (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Antibacterial and Antifungal Effects
Research by Erol (2008) on methacrylates containing oxime ester moieties based on cyclohexanone and cyclopentanone highlights the antibacterial and antifungal properties of these compounds. Such studies suggest the potential application of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate derivatives in developing new antimicrobial materials (Erol, 2008).
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-14-10-11-15(12-17(14)22(26)27)18(23)13-28-20(25)9-5-8-19(24)21-16-6-3-2-4-7-16/h10-12,16H,2-9,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADSOCEUCGYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4006841.png)
![N-dibenzo[b,d]furan-3-yl-N'-(4-nitrophenyl)thiourea](/img/structure/B4006844.png)
![2-(4-biphenylyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B4006852.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B4006853.png)
![10-(4-bromophenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4006856.png)

![10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4006871.png)

![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006875.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4006879.png)
![N-(4-bromo-2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006891.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4006894.png)

